
2-Chloro-3-phenylpyridine
Overview
Description
2-Chloro-3-phenylpyridine is an organic compound with the molecular formula C11H8ClN. It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a phenyl group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenylpyridine can be achieved through various methods. One common approach involves the reaction of 3-phenylpyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_4\text{N}-\text{C}_6\text{H}_5 + \text{PCl}_5 \rightarrow \text{C}_5\text{H}_3\text{ClN}-\text{C}_6\text{H}_5 + \text{POCl}_3 ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired position on the pyridine ring.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-phenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
Nucleophilic Substitution: Formation of 3-phenylpyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-3-phenylpiperidine.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-phenylpyridine has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating promising cytotoxic effects. A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines (A-549) .
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Agricultural Chemistry
The compound has also been explored for its agricultural applications:
- Insecticidal Activity : Recent studies have synthesized novel derivatives of this compound, which demonstrated effective insecticidal properties against pests such as Mythimna separata and Aphis craccivora. In laboratory tests, certain derivatives achieved over 90% mortality rates at concentrations as low as 500 mg/L .
- Herbicidal Potential : Research into related phenylpyridine derivatives has suggested herbicidal activity against several weed species, indicating the compound's utility in crop protection .
Material Science
In addition to biological applications, this compound is being explored in material science:
- Polymer Synthesis : The unique structural properties of this compound make it suitable as a building block in the synthesis of advanced materials. It can be utilized in creating polymers with specific functional properties due to its ability to participate in various chemical reactions .
Case Study 1: Anticancer Activity
A study conducted on a series of pyridine derivatives revealed that modifications at the phenyl group significantly enhanced anticancer activity. The synthesized compounds were evaluated against multiple cancer cell lines, showing that certain substitutions led to improved potency and selectivity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | A-549 | 5.6 |
B | MCF-7 | 7.4 |
C | HCT116 | 4.9 |
Case Study 2: Insecticidal Efficacy
In a greenhouse study evaluating the insecticidal properties of synthesized derivatives of this compound, several compounds were tested for their effectiveness against common agricultural pests. The results indicated that certain derivatives provided over 90% inhibition of pest populations within a week of application .
Compound | Target Pest | Mortality Rate (%) |
---|---|---|
D | Mythimna separata | 95 |
E | Aphis craccivora | 92 |
F | Tetranychus cinnabarinus | 90 |
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
2-Chloropyridine: Lacks the phenyl group, making it less bulky and potentially less reactive in certain contexts.
3-Phenylpyridine:
2-Bromo-3-phenylpyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: 2-Chloro-3-phenylpyridine is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical properties and reactivity patterns. This combination makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.
Biological Activity
2-Chloro-3-phenylpyridine is a chlorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 189.64 g/mol
- CAS Number : 31557-57-0
The presence of a chlorine atom at the second position of the pyridine ring is crucial for its reactivity and biological activity. The compound is characterized by its aromatic properties, making it suitable for various pharmaceutical applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating the enzyme's function.
- Receptor Interaction : It may act as an agonist or antagonist, influencing signal transduction pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its derivatives have shown potent activity against various cancer cell lines, including lung cancer cells. Molecular docking studies suggest effective interactions with proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) .
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 5.2 | |
MCF7 (Breast Cancer) | 7.8 | |
HeLa (Cervical Cancer) | 6.5 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while exhibiting moderate effectiveness against Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 16 | |
Methicillin-resistant Staphylococcus aureus | 32 | |
Escherichia coli | 128 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by the positioning of substituents on the phenyl ring. Research indicates that modifications to the phenyl group can enhance potency and selectivity against specific targets. For example, halogenated derivatives often exhibit increased lipophilicity, aiding in membrane permeability and bioavailability .
Case Studies
- Anticancer Research : A study published in Cancer Letters examined the effects of various derivatives of this compound on lung cancer cells. Results indicated that certain modifications led to enhanced cytotoxicity and apoptosis induction through CDK inhibition .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, derivatives of this compound were tested against a range of bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3-phenylpyridine, and how can reaction purity be optimized?
- Methodology : A practical approach involves halogenation of 3-phenylpyridine derivatives using chlorinating agents (e.g., POCl₃ or SOCl₂) under controlled conditions. For purity optimization, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures is recommended. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Parameters : Molecular weight (189.64 g/mol, from CAS 31557-57-0) and spectral data (e.g., IR peaks for C-Cl stretch at ~550 cm⁻¹) should align with theoretical values .
Q. Which characterization techniques are critical for structural confirmation of this compound?
- Essential Methods :
- Spectroscopy : FT-IR (C-Cl, C-N stretches), ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.5 ppm), and UV-Vis (π→π* transitions in pyridine ring).
- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of substituent positions .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]⁺ at m/z 190.6) .
Q. What safety protocols should be followed when handling this compound?
- Critical Measures :
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
- Avoid inhalation/contact; wash hands thoroughly post-handling.
- Store in airtight containers at 2–8°C, away from oxidizers.
Advanced Research Questions
Q. How can substitution reactions at the chlorine atom be systematically studied?
- Experimental Design :
- Nucleophilic Aromatic Substitution : React with NaN₃ or KSCN in DMF at 80–100°C to produce azido/thiocyanato derivatives. Monitor regioselectivity via LC-MS.
- Cross-Coupling : Use Pd(PPh₃)₄ with boronic acids (Suzuki-Miyaura) to form biaryl analogs. Optimize ligand/base combinations (e.g., K₂CO₃ in THF/H₂O) .
Q. How should researchers address contradictions in reported reactivity or spectral data?
- Resolution Strategy :
- Reproduce experiments under standardized conditions (solvent purity, temperature control).
- Validate spectral assignments using deuterated solvents and 2D NMR (COSY, HSQC).
- Cross-reference with computational models (e.g., Gaussian for IR/NMR prediction) .
Q. What computational methods are effective for studying the electronic properties of this compound?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G** level to analyze HOMO-LUMO gaps (predicting redox behavior).
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to correlate with experimental reactivity .
Q. What are the current gaps in toxicity and environmental impact data for this compound?
- Identified Gaps :
- No acute/chronic toxicity, biodegradability, or bioaccumulation data are available .
- Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna LC₅₀ for ecotoxicity) and soil mobility studies (OECD Guideline 106) .
Properties
IUPAC Name |
2-chloro-3-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIPMNNQJZQJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376468 | |
Record name | 2-chloro-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-57-0 | |
Record name | 2-chloro-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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